3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea
CAS No.: 1049189-55-0
Cat. No.: VC11930656
Molecular Formula: C21H19F3N4O3
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049189-55-0 |
|---|---|
| Molecular Formula | C21H19F3N4O3 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 1-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C21H19F3N4O3/c1-31-17-7-5-14(6-8-17)18-9-10-19(29)28(27-18)12-11-25-20(30)26-16-4-2-3-15(13-16)21(22,23)24/h2-10,13H,11-12H2,1H3,(H2,25,26,30) |
| Standard InChI Key | RMEGPJHCPVRSHX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Molecular Formula
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The compound consists of a urea backbone substituted with two distinct functional groups:
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A pyridazinone moiety (3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazinyl).
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A trifluoromethyl-substituted phenyl group.
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Key Features
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Functional Groups: Methoxy (-OCH₃), trifluoromethyl (-CF₃), and urea (-NHCONH-) groups.
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Molecular Weight: Not explicitly provided but can be estimated based on its molecular formula.
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Structural Highlights:
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The pyridazinone ring contributes to aromaticity and potential hydrogen bonding.
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The trifluoromethyl group enhances lipophilicity and metabolic stability.
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Synthesis
Although specific synthesis protocols for this exact compound were not found in the search results, similar urea derivatives are typically synthesized via the following steps:
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Formation of the Pyridazinone Moiety:
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Pyridazinones are often synthesized through cyclization reactions involving hydrazines and diketones or carboxylic acid derivatives.
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Urea Derivative Formation:
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Urea derivatives are commonly prepared by reacting isocyanates with amines or by using phosgene derivatives in controlled conditions.
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Substitution Reactions:
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Functional groups like methoxy and trifluoromethyl are introduced via electrophilic aromatic substitution or coupling reactions.
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Medicinal Chemistry Applications
Compounds containing pyridazinone and urea scaffolds have demonstrated diverse biological activities, including:
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Anticancer Properties:
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Enzyme Inhibition:
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Anti-inflammatory and Cardiovascular Effects:
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Pyridazinone structures have been explored for vasodilatory and anti-inflammatory properties due to their interaction with nitric oxide pathways.
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Antimicrobial Activity:
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The methoxyphenyl group may enhance antimicrobial activity by interacting with bacterial enzymes or membranes.
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Comparative Analysis
| Feature | 3-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea | Similar Compounds (General Ureas) |
|---|---|---|
| Molecular Complexity | High | Moderate |
| Biological Activity | Likely anticancer, enzyme inhibition | Broad-spectrum |
| Functional Group Contribution | Methoxy enhances solubility; trifluoromethyl increases metabolic stability | Varies depending on substituents |
| Synthetic Challenges | Multi-step synthesis required | Simpler for less substituted ureas |
Future Directions
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Molecular Docking Studies:
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Computational approaches can predict potential protein targets for the compound.
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In Vitro Screening:
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Testing against cancer cell lines or pathogens to identify specific bioactivities.
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Structure-Activity Relationship (SAR):
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Modifications to the methoxy or trifluoromethyl groups could optimize pharmacological properties.
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Toxicity Profiling:
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Evaluating cytotoxicity to ensure safety for therapeutic applications.
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This compound represents a promising scaffold for drug discovery due to its unique structural features and potential biological activities. Further experimental studies are required to validate its applications in medicinal chemistry.
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